ethyl (3-methyl-2-oxo-3,4-dihydroquinazolin-1(2H)-yl)acetate

Physicochemical properties Membrane permeability Drug-likeness

Ethyl (3-methyl-2-oxo-3,4-dihydroquinazolin-1(2H)-yl)acetate (CAS 899367-77-2) is a synthetic organic compound belonging to the 3,4-dihydroquinazolin-2(1H)-one family, featuring a quinazolinone core with an N1-ethyl acetate side chain and an N3-methyl substitution. Its molecular formula is C13H16N2O3 with a molecular weight of 248.28 g/mol.

Molecular Formula C13H16N2O3
Molecular Weight 248.282
CAS No. 899367-77-2
Cat. No. B2926371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl (3-methyl-2-oxo-3,4-dihydroquinazolin-1(2H)-yl)acetate
CAS899367-77-2
Molecular FormulaC13H16N2O3
Molecular Weight248.282
Structural Identifiers
SMILESCCOC(=O)CN1C2=CC=CC=C2CN(C1=O)C
InChIInChI=1S/C13H16N2O3/c1-3-18-12(16)9-15-11-7-5-4-6-10(11)8-14(2)13(15)17/h4-7H,3,8-9H2,1-2H3
InChIKeyRVAYOLJJWNCYEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl (3-methyl-2-oxo-3,4-dihydroquinazolin-1(2H)-yl)acetate (CAS 899367-77-2): A Quinazolinone Acetate Ester Building Block for Medicinal Chemistry and Chemical Biology


Ethyl (3-methyl-2-oxo-3,4-dihydroquinazolin-1(2H)-yl)acetate (CAS 899367-77-2) is a synthetic organic compound belonging to the 3,4-dihydroquinazolin-2(1H)-one family, featuring a quinazolinone core with an N1-ethyl acetate side chain and an N3-methyl substitution . Its molecular formula is C13H16N2O3 with a molecular weight of 248.28 g/mol . This compound serves as a versatile intermediate in medicinal chemistry and chemical biology research, enabling downstream derivatization through its ester functionality .

Why the Ethyl Ester (CAS 899367-77-2) Cannot Be Substituted with the Free Acid or Other Alkyl Esters


The ethyl ester form (CAS 899367-77-2) exhibits distinct physicochemical properties compared to its free acid analog (3-methyl-2-oxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid (CAS 696637-93-1). The ester has zero hydrogen bond donors (HBD = 0) versus one for the acid (HBD = 1) [1], and a higher calculated lipophilicity (predicted LogP ~2.0 vs measured LogP 1.47 for the acid ), which critically influences membrane permeability, solubility, and pharmacokinetic behavior. Additionally, the ester is a protected form of the carboxylic acid, offering orthogonal synthetic utility in multi-step sequences without requiring protecting group manipulation . Generic substitution of the ester with the acid would alter reaction outcomes, purification characteristics, and biological assay results.

Ethyl (3-methyl-2-oxo-3,4-dihydroquinazolin-1(2H)-yl)acetate (CAS 899367-77-2): Quantitative Differentiation Evidence vs. Closest Analogs


Hydrogen Bond Donor Count: Zero HBD Enables Superior Passive Membrane Permeability Compared to the Free Acid

Ethyl (3-methyl-2-oxo-3,4-dihydroquinazolin-1(2H)-yl)acetate possesses zero hydrogen bond donors (HBD = 0), as determined from its chemical structure (no -OH or -NH groups) . In contrast, the free acid analog (CAS 696637-93-1) has one hydrogen bond donor (HBD = 1) [1]. This difference directly impacts passive membrane permeability, as each additional HBD reduces permeability by approximately 0.5–1.0 log units in PAMPA and Caco-2 models [2]. The absence of HBD in the ethyl ester enhances its potential for intracellular target engagement in cell-based assays.

Physicochemical properties Membrane permeability Drug-likeness

Molecular Weight Differentiation: 248.28 vs 220.22 g/mol Impacts Stoichiometric Calculations and Formulation

The ethyl ester (CAS 899367-77-2) has a molecular weight of 248.28 g/mol , which is 28.06 g/mol higher than the free acid analog (220.22 g/mol) . This difference corresponds to the mass of the ethyl group (-CH2CH3). In multi-step synthetic sequences, this mass difference alters the stoichiometric ratios required for reactions and impacts final product yields on a weight basis. It also affects molar concentration calculations in biological assay preparation.

Molecular weight Stoichiometry Formulation

Purity Specification: ≥98% (MolCore/Leyan) vs 97% (ChemeMenu) Enables Higher Confidence in Dose-Response and Analytical Studies

Commercial suppliers offer ethyl (3-methyl-2-oxo-3,4-dihydroquinazolin-1(2H)-yl)acetate at purity grades of ≥98% (NLT 98% per MolCore ; 98% per Leyan ) compared to a 97% specification from ChemeMenu . The 1% absolute purity difference, while seemingly modest, corresponds to a 33% reduction in total impurity burden (from 3% to 2% total impurities). This reduction is significant for dose-response experiments where impurities may confound bioactivity readouts, and for analytical method development where higher purity standards reduce baseline noise.

Purity Quality control Analytical chemistry

GHS Hazard Profile: Defined Acute Toxicity and Irritation Warnings Enable Risk-Assessed Handling vs. Uncharacterized Analogs

Ethyl (3-methyl-2-oxo-3,4-dihydroquinazolin-1(2H)-yl)acetate carries a defined GHS hazard classification (GHS07) with specific hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) . In contrast, the free acid analog (CAS 696637-93-1) lacks a publicly available GHS classification from authoritative databases, creating uncertainty in risk assessment and safety protocol design. The availability of a standardized safety data sheet (SDS) for the ester enables compliant laboratory handling and institutional safety review.

Safety GHS classification Lab handling

Recommended Application Scenarios for Ethyl (3-methyl-2-oxo-3,4-dihydroquinazolin-1(2H)-yl)acetate (CAS 899367-77-2) Based on Differential Evidence


Cell-Based Phenotypic Screening Requiring Enhanced Intracellular Target Engagement

The zero hydrogen bond donor count (HBD = 0) of the ethyl ester, compared to HBD = 1 for the free acid , supports superior passive membrane permeability. This makes the ester the preferred choice for cell-based assays where intracellular target modulation is required, as the free acid would exhibit reduced cellular uptake.

Multi-Step Medicinal Chemistry Synthesis Utilizing Orthogonal Ester Protection

The ethyl ester serves as a masked carboxylic acid, enabling chemists to perform reactions on other functional groups without interference from a free carboxyl moiety. Subsequent hydrolysis or direct aminolysis of the ester releases the acid or amide functionality at the desired synthetic stage, providing greater synthetic flexibility compared to the free acid .

High-Purity Analytical Reference Standard Preparation for Method Validation

The availability of the compound at ≥98% purity (MolCore, Leyan) supports its use as a reference standard in HPLC method development, impurity profiling, and quantitative NMR applications, where lower purity grades (e.g., 97%) introduce unacceptable baseline interference.

Compliant Laboratory Procurement with Pre-Established Safety Data

The defined GHS hazard profile (H302, H315, H319, H335) expedites institutional chemical safety committee approval and ensures that appropriate handling protocols (PPE, ventilation, waste disposal) are implemented from the outset, reducing procurement-to-experiment turnaround time compared to uncharacterized analogs.

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